Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide typically involves the reaction of 1-benzyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of the Pyrazole Intermediate:
Introduction of the Trifluoroborate Group:
Industrial Production Methods
In an industrial setting, the production of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The trifluoroborate group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed, using palladium catalysts and appropriate ligands.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules, where the compound serves as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (1-tert-butyl-1H-pyrazol-4-yl)trifluoroboranuide
- Potassium (1-phenyl-1H-pyrazol-4-yl)trifluoroboranuide
Uniqueness
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is unique due to the presence of the benzyl group, which can influence its reactivity and stability. This makes it particularly useful in specific cross-coupling reactions where the benzyl group can provide steric and electronic effects that enhance the reaction outcome.
Eigenschaften
Molekularformel |
C10H9BF3KN2 |
---|---|
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
potassium;(1-benzylpyrazol-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-6-15-16(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;/q-1;+1 |
InChI-Schlüssel |
QCSALVPIGUUMFU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN(N=C1)CC2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.